phosphane CAS No. 193895-00-0](/img/structure/B12559053.png)
[3-(1H-Inden-3-yl)propyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Inden-3-yl)propylphosphane: is a complex organic compound that features a phosphane group bonded to a propyl chain, which is further connected to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Inden-3-yl)propylphosphane typically involves the following steps:
Preparation of Indene Derivative: The starting material, indene, is first functionalized to introduce a propyl chain at the 3-position. This can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Phosphane Group: The propylated indene is then reacted with diphenylphosphine in the presence of a base such as sodium hydride. This step involves the nucleophilic substitution of the halide group by the diphenylphosphine, resulting in the formation of 3-(1H-Inden-3-yl)propylphosphane.
Industrial Production Methods
Industrial production of 3-(1H-Inden-3-yl)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(1H-Inden-3-yl)propylphosphane can undergo oxidation reactions, typically forming phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced to form phosphine derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
3-(1H-Inden-3-yl)propylphosphane: has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Wirkmechanismus
The mechanism by which 3-(1H-Inden-3-yl)propylphosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the phosphane ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups.
Diphenylphosphine: A simpler phosphane with two phenyl groups.
Indenylphosphane: A phosphane ligand with an indene moiety.
Comparison
Uniqueness: 3-(1H-Inden-3-yl)propylphosphane is unique due to the presence of both an indene moiety and a propyl chain, which can influence its steric and electronic properties.
Applications: While triphenylphosphine and diphenylphosphine are commonly used in coordination chemistry, 3-(1H-Inden-3-yl)propylphosphane offers additional versatility due to its unique structure, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
193895-00-0 |
|---|---|
Molekularformel |
C24H23P |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(3H-inden-1-yl)propyl-diphenylphosphane |
InChI |
InChI=1S/C24H23P/c1-3-12-22(13-4-1)25(23-14-5-2-6-15-23)19-9-11-21-18-17-20-10-7-8-16-24(20)21/h1-8,10,12-16,18H,9,11,17,19H2 |
InChI-Schlüssel |
HEVZFCPHWUPZIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C21)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


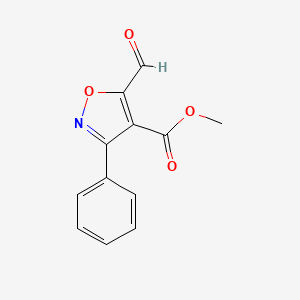
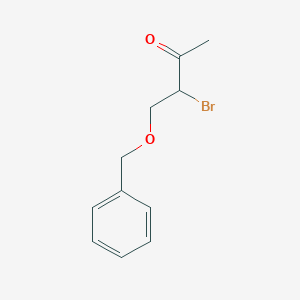



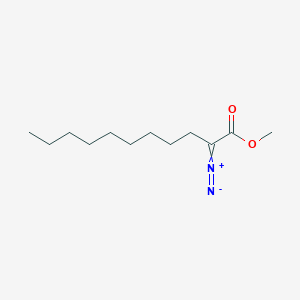
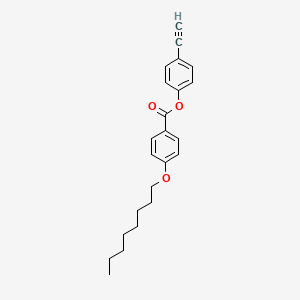
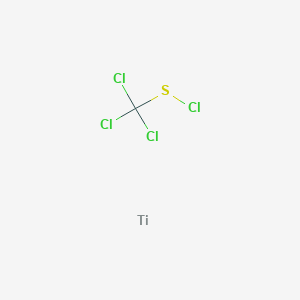
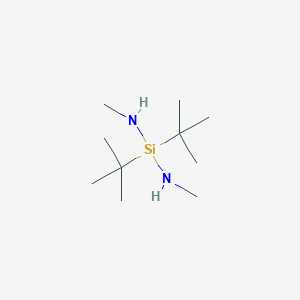

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
